6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound features a pyrimidine ring substituted with a trifluoromethyl group and an amine group, which are known for their diverse biological activities. The molecular formula for this compound is , and it has garnered attention in medicinal chemistry for its potential therapeutic applications.
This compound can be classified under the category of heterocyclic compounds, specifically pyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. It is often studied in the context of drug design and development due to its unique structural features that can interact with various biological targets.
The synthesis of 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine typically involves several steps, including:
The yield of this synthesis can vary but typically ranges from 49% to 60% depending on the specific conditions used .
The molecular structure of 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine consists of a pyrimidine ring with the following key features:
The compound's molecular weight is approximately 245.19 g/mol .
Nuclear Magnetic Resonance (NMR) spectroscopy reveals significant peaks corresponding to various protons in the molecule, indicating the presence of both aromatic protons and amine protons. For instance, typical NMR signals might include:
6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions typical for amines and heterocycles:
These reactions are often explored in medicinal chemistry to develop new therapeutic agents or improve existing compounds .
The mechanism of action for compounds like 6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine typically involves interaction with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity, allowing better penetration through biological membranes.
In some studies, derivatives have shown activity against specific targets like GPR119 receptors, which are implicated in glucose metabolism and insulin secretion . This suggests that such compounds may play a role in treating metabolic disorders like diabetes.
6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine has potential applications in various scientific fields:
The synthesis of 6-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine relies on sequential functionalization of the pyrimidine core. A two-step nucleophilic aromatic substitution (SNAr) approach is commonly employed:
For C6-aryl functionalization, Suzuki-Miyaura cross-coupling proves essential:
Table 1: Key Synthetic Routes for Pyrimidine Core Functionalization
Step | Reaction Type | Reagents/Conditions | Target Position | Yield Range |
---|---|---|---|---|
1 | Halogenation | POCl₃, DMF, reflux | C4, C6 | 70-85% |
2 | Nucleophilic Substitution | NH₃ or R-NH₂, K₂CO₃, MeCN, RT | C4 | 65-90% |
3 | Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, reflux | C6 | 75-92% |
The trifluoromethyl (–CF₃) group is introduced via two primary strategies:
Direct Incorporation on Aryl Precursors
Late-Stage Functionalization
Critical Consideration: Suzuki coupling remains optimal due to commercial availability of –CF₃-containing boronic acids and compatibility with aminated pyrimidines [8].
Substituent positioning profoundly impacts biological activity:
C4-Amino Group Modifications
C5/C2 Substitutions
Table 2: Bioactivity of Positional Isomers
Compound Modification | Target System | Key Activity Change | Reference |
---|---|---|---|
N-Methylation at C4 | TLR8 Inhibition | Cytotoxicity ↓, IC₅₀ = 8.7 μM | [6] |
5-Bromo substitution | Pesticidal (M. separata) | LC₅₀ = 4.22 mg/L (vs. 18 ± 5 mg/L for 5-FU*) | [9] |
2-Methyl + benzyl at C4 | Insecticidal | Activity ↑ 40% vs. desmethyl analog |
*5-FU = 5-fluorouracil reference standard
The –CF₃ group confers distinct pharmacokinetic advantages:
Metabolic Resistance
Solubility-Lipophilicity Balance
Table 3: Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs
Property | –CF₃ Analogs | Non-Fluorinated Analogs | Change |
---|---|---|---|
Microsomal Half-life (human) | 42 ± 5 min | 18 ± 3 min | ↑ 2.3-fold |
CYP3A4 Inhibition (IC₅₀) | >50 μM | 12 ± 2 μM | ↓ Inhibition |
Caco-2 Permeability (×10⁻⁶ cm/s) | 25.7 ± 1.3 | 8.2 ± 0.9 | ↑ 3.1-fold |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7